8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol
Overview
Description
The closest compound I found is "4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole" . It’s a chemical compound used in various scientific research studies due to its unique properties. It finds applications in drug development, organic synthesis, and molecular biology.
Molecular Structure Analysis
The molecular formula for “4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole” is C11H8ClN3O . The average mass is 233.654 Da and the monoisotopic mass is 233.035583 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-8-methoxy-5H-pyrimido[5,4-b]indole” include a molecular formula of C11H8ClN3O, an average mass of 233.654 Da, and a monoisotopic mass of 233.035583 Da .Scientific Research Applications
1. Hepatitis B Virus Inhibition
8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol and its related compounds have been investigated for their potential as inhibitors of the Hepatitis B virus (HBV). A study by Ivashchenko et al. (2019) developed a synthesis method for a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, and found it to have in vitro nanomolar inhibitory activity against HBV (Ivashchenko et al., 2019).
2. BET Bromodomain Inhibition
Compounds with a pyrimido[5,4-b]indole core, such as this compound, have been explored as potent and orally bioavailable BET inhibitors. Zhao et al. (2017) synthesized 9H-pyrimido[4,5-b]indole-containing compounds, showing high binding affinities to BET proteins and low nanomolar potencies in inhibition of cell growth in acute leukemia cell lines (Zhao et al., 2017).
3. Anti-HIV-1 Activity
Pyrimido[5,4-b]indole derivatives, including those structurally related to this compound, have been evaluated for their activity as inhibitors of HIV-1 reverse transcriptase. Merino et al. (1999) synthesized a set of new pyrimido[5,4-b]indole derivatives and evaluated them for their potential as anti-infectives against HIV-1 (Merino et al., 1999).
4. Antitumor Activity
Research has also been conducted on the antitumor activity of pyrimido[5,4-b]indole derivatives. Nguyen et al. (1990) explored the synthesis and antitumor activity of various 5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles, a class related to this compound. They found these compounds to be promising antineoplastic agents (Nguyen et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
8-methoxy-1,5-dihydropyrimido[5,4-b]indole-4-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-15-6-2-3-8-7(4-6)9-10(14-8)11(16)13-5-12-9/h2-5,14H,1H3,(H,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHNFEIOZFBUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC=NC3=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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